(5Z)-N-benzyl-2-(4-chlorophenyl)-5-{[(4-methoxyphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-benzyl-2-(4-chlorophenyl)-5-[(4-methoxybenzoyl)imino]-1,2,3-thiadiazole-4(2H)-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-chlorophenyl)-5-[(4-methoxybenzoyl)imino]-1,2,3-thiadiazole-4(2H)-carboxamide typically involves multiple steps One common method includes the reaction of 4-chlorobenzoyl chloride with benzylamine to form N-benzyl-4-chlorobenzamide This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-chlorophenyl)-5-[(4-methoxybenzoyl)imino]-1,2,3-thiadiazole-4(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Halogen substitution can be achieved using nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-benzyl-2-(4-chlorophenyl)-5-[(4-methoxybenzoyl)imino]-1,2,3-thiadiazole-4(2H)-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-chlorophenyl)-5-[(4-methoxybenzoyl)imino]-1,2,3-thiadiazole-4(2H)-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide
- N-benzyl-2,4-dichlorobenzamide
Uniqueness
N-benzyl-2-(4-chlorophenyl)-5-[(4-methoxybenzoyl)imino]-1,2,3-thiadiazole-4(2H)-carboxamide is unique due to its specific structural features, such as the presence of the thiadiazole ring and the 4-methoxybenzoyl group. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C24H19ClN4O3S |
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Molecular Weight |
479.0 g/mol |
IUPAC Name |
N-benzyl-2-(4-chlorophenyl)-5-(4-methoxybenzoyl)iminothiadiazole-4-carboxamide |
InChI |
InChI=1S/C24H19ClN4O3S/c1-32-20-13-7-17(8-14-20)22(30)27-24-21(23(31)26-15-16-5-3-2-4-6-16)28-29(33-24)19-11-9-18(25)10-12-19/h2-14H,15H2,1H3,(H,26,31) |
InChI Key |
TUYZRJREHLWBBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C2C(=NN(S2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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